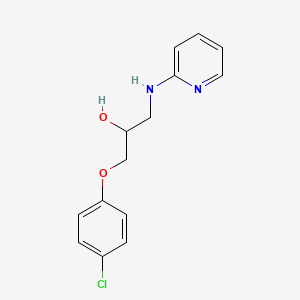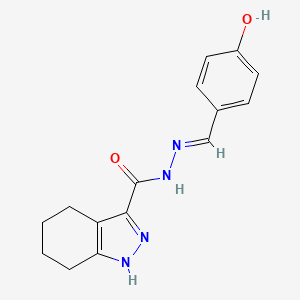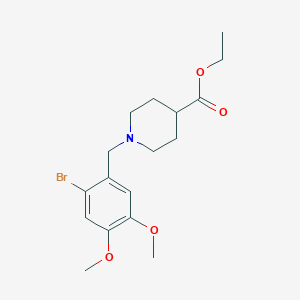![molecular formula C18H20N4O B6086029 N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide](/img/structure/B6086029.png)
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide, also known as JNJ-40411813, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide involves its selective inhibition of the PDE10A enzyme. By inhibiting PDE10A, the levels of cAMP and cGMP increase, which in turn leads to the activation of various signaling pathways involved in cognitive function and neuronal survival. Additionally, N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide have been extensively studied in animal models. It has been shown to improve cognitive function, reduce the symptoms of schizophrenia and Huntington's disease, and have a neuroprotective effect. Additionally, it has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide is its selectivity for the PDE10A enzyme, which reduces the risk of off-target effects. Additionally, it has a favorable pharmacokinetic profile, which allows for easy administration and distribution in the body. However, one of the limitations of using N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide in lab experiments is its high cost and limited availability, which can limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further studies to investigate the potential therapeutic applications of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Furthermore, there is a need for the development of novel drug delivery systems to improve the bioavailability and efficacy of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide in vivo.
Synthesemethoden
The synthesis of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide involves a series of chemical reactions that require specialized knowledge and equipment. One of the most common synthesis methods involves the reaction of 3-aminopyridine with 3-methyl-1H-1,2,4-triazole in the presence of a catalyst, followed by the reaction of the resulting compound with benzoyl chloride. This method has been optimized to produce high yields of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important second messengers involved in various signaling pathways. Inhibition of PDE10A has been shown to improve cognitive function and reduce the symptoms of schizophrenia and Huntington's disease.
Eigenschaften
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13(2)12-15(19-18(23)14-8-4-3-5-9-14)17-21-20-16-10-6-7-11-22(16)17/h3-11,13,15H,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKMSSWSUJOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)

![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)

![N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)
![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)